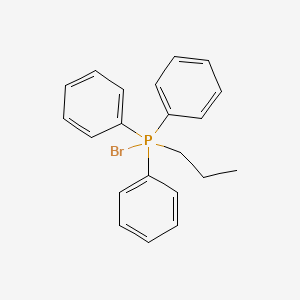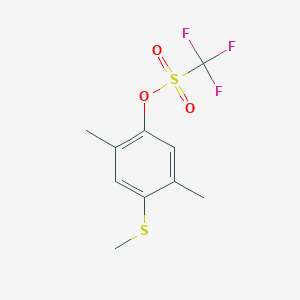
2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,5-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The phenyl ring and its substituents can undergo reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced phenyl derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The methylsulfanyl group can also participate in redox reactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethylphenyl trifluoromethanesulfonate
- 4-Methylsulfanylphenyl trifluoromethanesulfonate
- 2,5-Dimethylphenyl trifluoromethanesulfonate
Uniqueness
2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is unique due to the combination of its substituents The presence of both methyl and methylsulfanyl groups on the phenyl ring, along with the trifluoromethanesulfonate group, imparts distinct chemical properties
Propriétés
Numéro CAS |
57728-81-1 |
|---|---|
Formule moléculaire |
C10H11F3O3S2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(2,5-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S2/c1-6-5-9(17-3)7(2)4-8(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3 |
Clé InChI |
BQWCGORLUWPMMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1SC)C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)

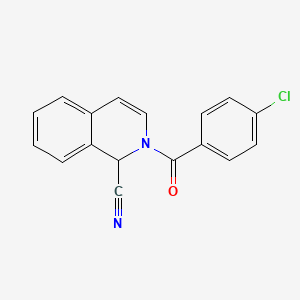
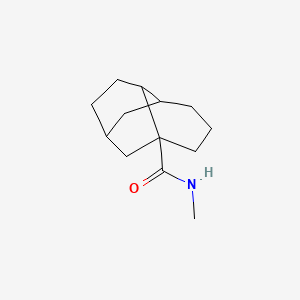
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
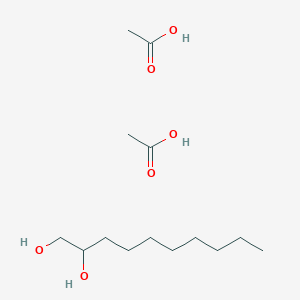



![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
